3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime
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Overview
Description
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an oxime functional group
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for treating infections and certain types of cancer.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime typically involves multiple steps, starting with the formation of the thiazole ring. The initial step may involve the reaction of phenylacetic acid with thiosemicarbazide to form a thiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives, such as sulfathiazole and ritonavir, share similar structural features and biological activities.
Oxime Derivatives: Compounds like phenylhydrazine oxime also contain oxime groups and exhibit similar reactivity.
Uniqueness: 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime is unique due to its combination of the thiazole ring, phenyl group, and oxime group. This combination provides distinct chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
(3E)-3-[(2-bromophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-16-9-5-4-8-15(16)13-24-22-11-10-17(23)18-12-21-19(25-18)14-6-2-1-3-7-14/h1-9,11-12H,10,13H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABKQRUYNXMJ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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